REACTION_CXSMILES
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Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.B(O)(O)[C:12]1[CH:13]=[CH:14][C:15]([CH3:18])=[CH:16][CH:17]=1.CCOCC>C(=O)([O-])[O-].[Na+].[Na+].C(COC)OC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:8]([C:7]1[C:2]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:3.4.5,^1:41,43,62,81|
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Name
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|
Quantity
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10.6 g
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Type
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reactant
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Smiles
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ClC1=NC=CC=C1[N+](=O)[O-]
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Name
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|
Quantity
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19.69 g
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Type
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reactant
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Smiles
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B(C=1C=CC(=CC1)C)(O)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(OC)COC
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Name
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Quantity
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0.16 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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Quantity
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300 mL
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Type
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reactant
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Smiles
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CCOCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux under nitrogen
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Type
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TEMPERATURE
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Details
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After 64 h the mixture was cooled
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Duration
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64 h
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Type
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FILTRATION
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Details
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then filtered through hyflo
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Type
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WASH
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Details
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eluting with more dimethoxyethane
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Type
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CUSTOM
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Details
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The filtrate was evaporated in vacuo
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Type
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CUSTOM
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Details
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to give an oil which
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Type
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WASH
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Details
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washed with 5N sodium hydroxide solution (300 ml)
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Type
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EXTRACTION
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Details
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The aqueous portion was further extracted with ether (300 ml×2)
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Type
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WASH
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Details
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The combined organic extracts ware washed with water (200 ml), 1N hydrochloric acid (2×100 ml) and saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
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were dried (MgSO4)
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Type
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CUSTOM
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Details
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The resultant crystalline solid was triturated with hexane
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Name
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Type
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product
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Smiles
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[N+](=O)([O-])C=1C(=NC=CC1)C1=CC=C(C=C1)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |